4-chloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-3-(trifluoromethyl)aniline
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Overview
Description
(E)-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is a complex organic compound characterized by its unique structural components This compound features a chlorinated phenyl ring, a trifluoromethyl group, a nitro-substituted benzodioxole, and a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated phenyl ring and the trifluoromethyl group, followed by the introduction of the nitro-substituted benzodioxole. The final step involves the formation of the methanimine linkage under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitro group may yield nitroso derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted phenyl derivatives.
Scientific Research Applications
(E)-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Heparinoid: Compounds with structures similar to heparin, found in marine organisms.
Uniqueness
(E)-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is unique due to its combination of a chlorinated phenyl ring, trifluoromethyl group, nitro-substituted benzodioxole, and methanimine linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H8ClF3N2O4 |
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Molecular Weight |
372.68 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C15H8ClF3N2O4/c16-11-2-1-9(4-10(11)15(17,18)19)20-6-8-3-13-14(25-7-24-13)5-12(8)21(22)23/h1-6H,7H2 |
InChI Key |
XHCKJDBLAHRQIU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC(=C(C=C3)Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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